Sodium bifluoride

Description

Properties

IUPAC Name |

sodium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Na/h2*1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXAWOHHDUIALU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.[F-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHF2, F2HNa | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-49-4 (Parent) | |

| Record name | Sodium hydrogen difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

61.9946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bifluoride is a white crystalline solid. It is soluble in water. It is corrosive to tissue. It is used as a preservative for anatomical and zoological specimens, in metal plating and for many other uses., Sodium bifluoride, solution is a white crystalline powder, as an aqueous solution, corrosive irritant to tissues., Dry Powder; Dry Powder, Liquid, White solid; [Merck Index] White odorless pellets; [MSDSonline] | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium fluoride (Na(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COLD & HOT WATER | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.08 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.08 | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OR WHITE CRYSTALLINE POWDER, RHOMBOHEDRAL | |

CAS No. |

1333-83-1, 51273-71-3 | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrogen difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium Bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051273713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium fluoride (Na(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2KK83V5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes in melting (USCG, 1999) | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Sodium Biflouride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bifluoride (NaHF₂), also known as sodium hydrogen difluoride, is an inorganic salt that serves as a key precursor in various chemical syntheses and industrial processes.[1][2] Its unique properties, stemming from the nature of the bifluoride ion ([HF₂]⁻), make it a subject of interest in fields ranging from materials science to drug development. This guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound, supported by quantitative data, detailed experimental protocols, and structural visualizations.

Chemical Structure and Bonding

This compound is an ionic compound composed of a sodium cation (Na⁺) and a bifluoride anion ([HF₂]⁻).[2] The bifluoride anion is a linear, centrosymmetric species with the hydrogen atom positioned at the center of a strong hydrogen bond between two fluorine atoms.[3] This three-center, four-electron bond is a subject of significant theoretical interest and is considered one of the strongest known hydrogen bonds.[3]

The crystal structure of this compound is rhombohedral, belonging to the space group R-3m.[4] At ambient temperature and pressure, it does not undergo any temperature-induced phase transitions.[5] However, under high pressure, it can transition to other crystalline phases.[5][6]

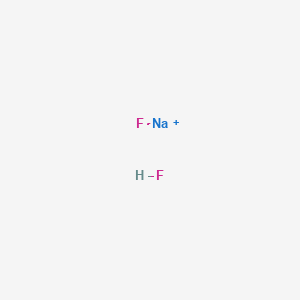

Visualizing the Structure

The following diagrams illustrate the ionic nature of this compound and the formation of the bifluoride ion.

Caption: Ionic bonding between the sodium cation and the bifluoride anion.

Caption: Formation of the bifluoride ion from hydrogen fluoride (B91410) and a fluoride ion.

Quantitative Chemical and Physical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | NaHF₂ | [7] |

| Molar Mass | 61.99 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | Decomposes at 160 °C (320 °F; 433 K) | [2] |

| Boiling Point | Decomposes | [8] |

| Density | 2.08 g/cm³ | [2] |

| Solubility in Water | 3.7 g/100 g H₂O at 20 °C | [7] |

| Crystal System | Rhombohedral | [4] |

| Space Group | R-3m | [4] |

| F-H-F Bond Length | 2.264 ± 0.003 Å | [9] |

Experimental Protocols

Synthesis of Sodium Biflouride

A common laboratory method for the synthesis of this compound involves the neutralization of hydrofluoric acid with a sodium base.[2]

Methodology:

-

Reaction Setup: In a fume hood, a stoichiometric amount of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is slowly added to a solution of hydrofluoric acid (HF) in a polytetrafluoroethylene (PTFE) or other HF-resistant container. The reaction is exothermic and should be cooled in an ice bath.

-

HF + NaOH → NaF + H₂O

-

2HF + Na₂CO₃ → 2NaF + H₂O + CO₂

-

-

Formation of Biflouride: An excess of hydrofluoric acid is then added to the resulting sodium fluoride (NaF) solution.

-

NaF + HF → NaHF₂

-

-

Crystallization: The solution is then concentrated by gentle heating or by evaporation under reduced pressure to induce crystallization of this compound.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold water, and dried in a desiccator to prevent absorption of atmospheric moisture.[10]

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of this compound can be determined using single-crystal or powder X-ray diffraction.

Methodology:

-

Sample Preparation: A suitable single crystal of this compound is mounted on a goniometer head. For powder diffraction, a finely ground sample is packed into a capillary tube or onto a sample holder.

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the sample. The diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved and refined using specialized software to determine the atomic positions within the unit cell. Neutron diffraction can also be used to precisely locate the hydrogen atom.[6][9]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the bifluoride ion and the crystal lattice.

Methodology for Infrared Spectroscopy:

-

Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, a Nujol mull of the sample can be prepared between two infrared-transparent windows (e.g., NaCl or KBr plates).

-

Data Acquisition: The sample is placed in the sample compartment of an FTIR spectrometer. The infrared spectrum is recorded over a suitable range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the [HF₂]⁻ ion, such as the asymmetric stretching and bending modes.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A sample of crystalline this compound is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., an argon-ion or diode laser). The scattered light is collected and passed through a spectrometer to a detector.

-

Spectral Analysis: The Raman spectrum will show peaks corresponding to the Raman-active vibrational modes, including the symmetric stretching mode of the [HF₂]⁻ ion and lattice vibrations.[11]

Chemical Reactions and Reactivity

This compound exhibits characteristic chemical reactivity primarily due to the bifluoride ion.

-

Dissociation in Water: In aqueous solution, this compound is in equilibrium with sodium fluoride and hydrofluoric acid.[2] NaHF₂ ⇌ NaF + HF

-

Reaction with Acids: Strong acids react with this compound to produce hydrofluoric acid.[2] NaHF₂ + H₂SO₄ → NaHSO₄ + 2HF

-

Reaction with Bases: Strong bases will deprotonate the bifluoride ion to form fluoride salts.[2] NaHF₂ + NaOH → 2NaF + H₂O

-

Decomposition: Upon heating, this compound decomposes to sodium fluoride and hydrogen fluoride gas.[12] NaHF₂ (s) → NaF (s) + HF (g)

Conclusion

This technical guide has provided a detailed examination of the core chemical properties and structure of this compound. The quantitative data, experimental protocols, and structural visualizations presented herein offer a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this important inorganic compound. A thorough understanding of its fundamental characteristics is crucial for its safe and effective application in various scientific and industrial endeavors.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bifluoride - Wikipedia [en.wikipedia.org]

- 4. Sodium hydrogen difluoride | NaHF2 | CID 219061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. morita-kagaku.co.jp [morita-kagaku.co.jp]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound | High-Purity Reagent | RUO [benchchem.com]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. Introduction and application of this compound-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky technology development co.,ltd. [fairskyland.com]

sodium bifluoride synthesis and preparation methods

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Bifluoride

Introduction

This compound (NaHF₂), also known as sodium hydrogen difluoride, is an inorganic salt of the sodium cation (Na⁺) and the bifluoride anion (HF₂⁻).[1][2] It presents as a white, water-soluble crystalline solid that is non-flammable, hygroscopic, and has a pungent odor.[1][2] The compound decomposes upon heating.[1][2] this compound serves as a crucial intermediate and reagent in numerous industrial applications, including the manufacturing of electrolytic tinplate, metal surface cleaning and treatment, glass etching, and as a precursor in the production of other fluoride (B91410) compounds, notably sodium fluoride.[2][3][4] It is also utilized as a preservative for zoological and anatomical specimens.[5] This guide provides a detailed overview of the core synthesis and preparation methods for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthesis Methodologies

The industrial production of this compound primarily relies on neutralization reactions involving hydrofluoric acid. Alternative methods utilize fluoride-containing byproducts from other industrial processes, offering more economical and sustainable routes.

Neutralization of Hydrofluoric Acid

The most prevalent and direct method for synthesizing this compound involves the neutralization of hydrofluoric acid (HF) with a sodium-containing base.[6] These reactions are typically exothermic and necessitate careful control of process conditions to ensure safety and product purity.[6]

a) Reaction with Sodium Hydroxide (B78521) (NaOH)

This is a widely adopted industrial method that proceeds in a two-step sequence.[6] First, hydrofluoric acid is neutralized by sodium hydroxide to form sodium fluoride (NaF) and water.[1][6][7][8] Subsequently, the resulting sodium fluoride reacts with an excess of hydrofluoric acid to produce this compound.[1][6]

b) Reaction with Sodium Carbonate (Na₂CO₃)

Alternatively, sodium carbonate can serve as the base for neutralization.[1][6] This reaction also forms sodium fluoride, which then reacts with additional hydrofluoric acid.

-

Step 1: Neutralization: 2HF + Na₂CO₃ → 2NaF + H₂O + CO₂[6][9][10]

-

Step 2: Bifluoride Formation: HF + NaF → NaHF₂[6]

Synthesis from Fluorine Byproducts

Economical production routes often leverage fluorine-containing waste streams from other industries, particularly from the production of superphosphate (B1263860) fertilizers, which generates hydrofluosilicic acid (H₂SiF₆).[1][11]

a) From Hydrofluosilicic Acid (H₂SiF₆)

This process converts a waste product into valuable fluoride chemicals. The method involves the decomposition of hydrofluosilicic acid to yield hydrogen fluoride.[6]

-

Step 1: Acid Decomposition: H₂SiF₆ → 2HF + SiF₄[6]

-

Step 2: Hydrogen Fluoride Utilization: The generated hydrogen fluoride is then reacted with a sodium source, such as sodium fluoride or sodium hydroxide, to synthesize this compound.[6]

-

2HF + NaF → NaHF₂[6]

-

A patented variation of this process involves treating the initial hydrofluosilicic acid solution with sodium fluoride to precipitate sodium fluosilicate. This precipitate is then separated and thermally treated to regenerate sodium fluoride, which can be recycled in the process.[11]

b) Ammonium (B1175870) Fluoride and Nitric Acid Pathway

A patented method for producing high-purity this compound involves the reaction of ammonium fluoride (NH₄F) and nitric acid (HNO₃).[6][12] In this process, a solution containing hydrofluoric acid and sodium nitrate (B79036) is mixed with a concentrated ammonium fluoride solution, leading to the precipitation of this compound crystals.[6][12] A key advantage of this method is the production of a concentrated ammonium nitrate solution as a valuable byproduct, enabling a closed-loop system.[6][12]

Quantitative Data Summary

The quality and purity of this compound are critical for its applications. The following table summarizes typical specifications for commercial-grade this compound.

| Parameter | Specification | Source |

| Assay (Purity) | ≥ 98.0% | [5] |

| Assay (Purity) | ≥ 98.5% | [4] |

| Hydrogen Fluoride (HF) | ≥ 32.0% | [5] |

| Fluorine (F) | ≥ 59.65% | [5] |

| Sodium (Na) | ≥ 37.20% | [5] |

| Moisture (@ 100°C) | ≤ 0.80% | [5] |

| Iron (III) Oxide (Fe₂O₃) | ≤ 0.02% | [5] |

| Silica (SiO₂) | ≤ 0.10% | [5] |

| Water Insoluble | ≤ 0.20% | [5] |

Experimental Protocols

The following are generalized experimental protocols for the laboratory-scale synthesis of this compound based on the primary neutralization method.

Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, lab coat, and full-face protection. An emergency response plan, including access to calcium gluconate gel, must be in place.

Protocol 1: Synthesis using Sodium Hydroxide

Materials:

-

49% Hydrofluoric acid (HF) solution

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Deionized water

-

Plastic or Teflon-coated labware (beakers, stir bar, etc.)

Procedure:

-

Preparation of Sodium Fluoride Solution: In a plastic beaker, carefully dissolve a stoichiometric amount of sodium hydroxide in deionized water, controlling the exothermic reaction by cooling the beaker in an ice bath.

-

Neutralization: Slowly and carefully add a stoichiometric equivalent of 49% hydrofluoric acid to the cooled NaOH solution under constant stirring. Monitor the temperature to keep it under control. This reaction forms an aqueous solution of sodium fluoride (NaF).

-

HF + NaOH → NaF + H₂O

-

-

Bifluoride Formation: To the resulting sodium fluoride solution, slowly add a second equivalent of 49% hydrofluoric acid. An excess of HF is used to ensure the complete conversion of NaF to NaHF₂.[13]

-

HF + NaF → NaHF₂

-

-

Crystallization: Concentrate the resulting solution by gentle heating (if necessary) and then allow it to cool slowly to facilitate the crystallization of this compound. For high-purity crystals, slow crystallization in a humidity-controlled environment is recommended to prevent hygroscopic degradation.[6]

-

Isolation and Drying: Isolate the precipitated crystals by filtration using a plastic funnel and filter paper. Wash the crystals with a small amount of cold deionized water and then dry them under a vacuum at a low temperature to remove residual water.

Protocol 2: Synthesis using Sodium Carbonate

Materials:

-

49% Hydrofluoric acid (HF) solution

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water

-

Plastic or Teflon-coated labware

Procedure:

-

Preparation of Sodium Carbonate Slurry: In a plastic beaker, create a slurry of anhydrous sodium carbonate in a minimal amount of deionized water.

-

Neutralization: Slowly add two equivalents of 49% hydrofluoric acid to the sodium carbonate slurry under vigorous stirring. This reaction will produce carbon dioxide gas, so the addition must be slow to control the effervescence.

-

2HF + Na₂CO₃ → 2NaF + H₂O + CO₂

-

-

Bifluoride Formation: Once the gas evolution has ceased, continue to slowly add another two equivalents of 49% hydrofluoric acid to the sodium fluoride solution to form this compound.

-

2NaF + 2HF → 2NaHF₂

-

-

Crystallization and Isolation: Follow steps 4 and 5 from Protocol 1 to crystallize, isolate, and dry the final this compound product.

Purification Techniques

To achieve the high purity required for specialized applications, crude this compound may undergo further purification.

-

Recrystallization: This is a primary method for purifying this compound.[14] The process involves dissolving the impure solid in hot water and allowing it to cool slowly. The pure this compound crystallizes out, leaving impurities behind in the solution.[14]

-

Precipitation: Impurities, particularly metal ions, can be removed by adding a specific reagent that forms an insoluble precipitate with the impurity, which can then be removed by filtration.[14]

-

Ion-Exchange Chromatography: This technique is effective for removing trace amounts of ionic impurities.[14] Anion-exchange resins can be used to capture unwanted anionic contaminants from a this compound solution.[14]

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.

Caption: Primary synthesis pathways via neutralization of HF.

Caption: Synthesis workflow from industrial byproducts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. industrynews360.news.blog [industrynews360.news.blog]

- 3. marschemical.co.in [marschemical.co.in]

- 4. ddfluor.com [ddfluor.com]

- 5. This compound (Sodium Hydrogen Difluoride) – Wintersun Chemical [wintersunchem.com]

- 6. This compound | High-Purity Reagent | RUO [benchchem.com]

- 7. you-iggy.com [you-iggy.com]

- 8. ck12.org [ck12.org]

- 9. homework.study.com [homework.study.com]

- 10. webqc.org [webqc.org]

- 11. US2602726A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. US4748015A - Method of complex production of this compound, active sodium fluoride, hydrogen fluoride and potassium nitrate - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. What are the purification methods for this compound? - Blog [wqmetal.net]

Sodium Biflouride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium bifluoride (CAS Number: 1333-83-1), a versatile and highly reactive inorganic compound, serves as a critical reagent and precursor in a multitude of industrial and research applications.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, established experimental protocols, and key applications relevant to researchers, scientists, and professionals in drug development. Particular emphasis is placed on its role as a fluorinating agent, a precursor to other fluoride (B91410) compounds, and its utility in material processing such as metal and glass etching.[3][4] This document adheres to stringent data presentation standards, including structured data tables and detailed process visualizations, to facilitate advanced research and development.

Chemical Identity and Properties

This compound, also known as sodium hydrogen difluoride, is an inorganic salt composed of a sodium cation (Na⁺) and a bifluoride anion ([HF₂]⁻).[1][5] It is a white, water-soluble crystalline solid that is hygroscopic and possesses a pungent odor.[1][5] Upon heating, it decomposes rather than melts cleanly.[5]

Molecular and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1333-83-1 | [1] |

| Molecular Formula | NaHF₂ (or Na[HF₂]) | [1][5][6] |

| Molecular Weight | 61.99 g/mol | [5][6] |

| Appearance | White crystalline powder or granules | [5][6][7] |

| Density | ~2.08 g/cm³ | [1][6] |

| Melting Point | Decomposes at ~160-236°C (320-457°F) | [1][5][6] |

| Solubility in Water | 3.7 g/100g solution (20°C), 16.4 g/100g solution (80°C) | [5] |

| pH | Strongly acidic in aqueous solution (~3–4 for a 1% solution) | [6] |

Chemical Reactivity and Stability

This compound is stable under dry conditions but is highly reactive in the presence of moisture, acids, and bases.[6] Its primary chemical behavior is governed by its dissociation in aqueous solutions into hydrofluoric acid (HF) and sodium fluoride (NaF).[1][5]

This equilibrium makes this compound a convenient solid source of highly corrosive and toxic hydrofluoric acid, which is central to its utility in etching and as a chemical reactant.[8] The compound will react violently with strong acids and strong bases.[1] It is incompatible with chromyl chloride, nitric acid, red phosphorus, sodium peroxide, diethyl sulfoxide, and diethylzinc.[1][5]

Production and Purification Workflow

This compound is typically produced by the reaction of hydrofluoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][7] The process involves a two-step neutralization reaction.

Purification of this compound can be achieved through several laboratory techniques, with recrystallization being the most common.[9] This method leverages the differential solubility of this compound and impurities in a solvent, typically water, at varying temperatures.[9] For higher purity requirements, techniques such as ion-exchange chromatography may be employed.[9]

Applications in Research and Development

This compound's unique properties make it a valuable tool in various fields, from materials science to synthetic chemistry.

Metal and Glass Etching

The generation of hydrofluoric acid upon dissolution makes this compound a potent etching agent for silicon-containing materials like glass, as well as for cleaning and preparing metal surfaces.[3][4] In metal treatment, it is used to remove oxide layers from aluminum, titanium, and magnesium, preparing the surfaces for subsequent coatings or welding.[3]

The etching mechanism involves the reaction of hydrofluoric acid with silicon dioxide (the primary component of glass) to form water-soluble hexafluorosilicic acid.

Role in Fluorination for Drug Development

Fluorine is a critical element in modern medicinal chemistry, with approximately 25% of approved drugs containing at least one fluorine atom as of 2011.[10] The introduction of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic profiles.[11][12][13] While more sophisticated reagents are often used for late-stage fluorination, this compound can serve as a fundamental source of fluoride ions or as a precursor in the synthesis of other fluorinating agents.[14] Its utility lies in its ability to act as a solid, more manageable source of HF for specific synthetic transformations.

Experimental Protocols

Protocol for Analysis of Fluoride Content by Ion-Selective Electrode (ISE)

This protocol outlines a general method for determining the concentration of fluoride ions in a solution, adaptable for quality control of this compound samples.

Objective: To quantify the fluoride ion concentration in an aqueous sample.

Materials:

-

Fluoride Ion-Selective Electrode (ISE)

-

Reference Electrode

-

pH/ion meter

-

This compound sample

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a series of fluoride standard solutions from a certified sodium fluoride stock. The concentrations should bracket the expected concentration of the unknown sample.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask. Perform serial dilutions as necessary to bring the concentration within the range of the prepared standards.

-

Calibration: For each standard, mix a known volume with an equal volume of TISAB solution. TISAB is used to adjust the pH and ionic strength, ensuring the electrode measures concentration rather than activity.[15]

-

Measure the electrode potential (in mV) of each standard solution using the ISE and reference electrode connected to the ion meter.

-

Plot the measured potential versus the logarithm of the fluoride concentration to generate a calibration curve.

-

Sample Measurement: Mix a volume of the prepared unknown sample with an equal volume of TISAB.

-

Measure the electrode potential of the unknown sample.

-

Calculation: Determine the fluoride concentration of the unknown sample by interpolating its measured potential on the calibration curve.

Protocol for Hydrofluorination of Molten Salts Using Sodium Biflouride

This protocol describes the use of this compound as a solid precursor for hydrogen fluoride gas in the purification of molten fluoride salts, a process relevant in materials science and nuclear chemistry.[8]

Objective: To purify a molten fluoride salt (e.g., FLiNaK) by sparging with an H₂/HF gas mixture generated from the thermal decomposition of this compound.

Materials:

-

High-temperature furnace

-

HF-production vessel (e.g., nickel or Monel)

-

Salt purification vessel

-

Gas flow controllers for H₂ and an inert gas (e.g., Argon)

-

This compound powder

-

Eutectic fluoride salt mixture (e.g., FLiNaK)

-

Appropriate off-gas scrubbing system for HF

Procedure:

-

System Setup: Assemble the HF-production and salt purification vessels within the furnace. Connect gas lines for hydrogen and argon, ensuring all fittings are leak-tight and made of HF-resistant materials.

-

Loading: Load the HF-production vessel with a pre-determined mass and layering depth of this compound.[8] Load the eutectic salt mixture into the purification vessel.

-

Inert Purge: Purge the entire system with argon gas to remove atmospheric oxygen and moisture.

-

Heating: Begin heating the furnace to the target temperature for the molten salt (e.g., >500°C for FLiNaK). Concurrently, heat the HF-production vessel to a temperature sufficient to induce thermal decomposition of NaHF₂ and release HF gas (typically >200°C). The rate of HF release can be controlled by temperature.[8]

-

Gas Sparging: Once the salt is molten and the HF generation is stable, introduce a controlled flow of hydrogen gas to mix with the generated HF gas.

-

Sparge the H₂/HF gas mixture through the molten salt via a dip tube. This process reduces oxide and hydroxide impurities in the salt.

-

Process Completion: Continue sparging for a predetermined duration. After completion, stop the hydrogen flow and the heating of the HF-production vessel.

-

Cooldown: Allow the system to cool down under a continuous argon purge.

-

Analysis: Once solidified and cooled, the purified salt can be analyzed for impurities using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]

Safety and Handling

This compound is a toxic and highly corrosive substance that requires stringent safety protocols.

| Hazard Type | Description | GHS Pictograms |

| Acute Toxicity | Toxic if swallowed (H301).[16] Ingestion causes severe burning pain, vomiting, and diarrhea.[17] | GHS06 (Toxic) |

| Corrosivity | Causes severe skin burns and eye damage (H314).[16] Contact with moist skin can release hydrofluoric acid, leading to severe chemical burns whose effects may be delayed.[1] | GHS05 (Corrosive) |

| Inhalation | Dust inhalation can severely irritate and burn the nose, throat, and respiratory tract.[1][4] |

Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a fume hood.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.

-

Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[18]

-

Store away from incompatible materials such as strong acids, bases, metals, and water.[18]

-

Ensure safety showers and eyewash stations are readily accessible.[16]

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Apply calcium gluconate gel. Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water or milk to drink. Seek immediate medical attention.[16]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Hidden Power of this compound in Metal Cleansing and Etching-FSSF Chemical [fssf-chemicals.com]

- 4. Supply this compound for etching glass - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 5. This compound (1333-83-1) for sale [vulcanchem.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Sodium hydrogen difluoride | NaHF2 | CID 219061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound as a hydrogen fluoride source for hydrofluorination of molten fluoride salts [morressier.com]

- 9. What are the purification methods for this compound? - Blog [wqmetal.net]

- 10. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. benchchem.com [benchchem.com]

- 14. nanorh.com [nanorh.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. redox.com [redox.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Solubility of Sodium Bifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of sodium bifluoride in organic solvents. Recognizing the critical need for precise data in research and development, this document summarizes available qualitative information, outlines detailed experimental protocols for quantitative determination, and presents visual workflows to guide laboratory practices.

Executive Summary

This compound (NaHF₂), an inorganic salt with applications in various industrial processes, is well-documented as being soluble in water.[1][2][3][4][5][6][7][8][9][10][11] However, its solubility in organic solvents is significantly limited. Extensive literature review reveals a consistent characterization of this compound as "insoluble" in alcohols, such as ethanol.[1][12][13] This guide addresses the conspicuous absence of quantitative solubility data for this compound in common organic solvents and provides researchers with the necessary protocols to determine these values experimentally.

Data Presentation: Solubility of this compound

The solubility of a substance is a fundamental chemical property that dictates its behavior in various systems. While quantitative data for this compound in aqueous solutions is available, the same cannot be said for organic solvents. The following tables summarize the current state of knowledge.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility ( g/100 g of water) |

| Water | 0 | 3.7[9] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Insoluble[1][12][13] |

| Alcohol (general) | Insoluble[1][13] |

| Acetone | Data not available |

| Dimethylformamide (DMF) | Data not available |

| Methanol | Data not available |

Note: The term "insoluble" is a qualitative descriptor and does not imply zero solubility. For many research and development applications, precise, quantitatively determined low-level solubility is critical.

Experimental Protocols for Determining Solubility

Given the lack of quantitative data, the following detailed experimental protocols are provided to enable researchers to determine the solubility of this compound in organic solvents. These methods are based on established principles for measuring the solubility of inorganic salts.[14][15][16][17][18][19]

Isothermal Equilibrium (Saturation) Method

This method involves creating a saturated solution of this compound in the desired organic solvent at a constant temperature and then determining the concentration of the dissolved salt.

3.1.1 Materials and Equipment

-

Sodium Bfluoride (anhydrous, high purity)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, dimethylformamide), high purity, and dried over molecular sieves

-

Temperature-controlled shaker or water bath

-

Inert gas (e.g., nitrogen or argon) atmosphere glove box or Schlenk line

-

Syringe filters (Teflon or other solvent-compatible material with a pore size of ≤ 0.45 µm)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for concentration determination (e.g., Ion Chromatography, Inductively Coupled Plasma - Optical Emission Spectrometry).

3.1.2 Procedure

-

Sample Preparation: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. Preliminary studies may be required to determine the necessary equilibration time (typically 24-72 hours).[16]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter to remove any undissolved particles. This step should be performed while maintaining the constant temperature of the solution.

-

Concentration Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical technique.

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Gravimetric Method

The gravimetric method is a straightforward approach particularly useful for non-volatile solutes in volatile solvents.[14][19]

3.2.1 Materials and Equipment

-

Same as for the Isothermal Equilibrium Method, with the addition of:

-

Pre-weighed, oven-safe glass vials

-

Vacuum oven

3.2.2 Procedure

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the Isothermal Equilibrium Method (steps 1-3).

-

Sample Collection: Carefully transfer a known mass or volume of the clear supernatant to a pre-weighed, dry glass vial.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying to Constant Weight: Dry the vial containing the solid residue to a constant weight.

-

Calculation: The difference between the final and initial weight of the vial gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Caption: Isothermal Equilibrium Method Workflow

Caption: Gravimetric Method Workflow

Conclusion

While this compound is known to be soluble in water, there is a significant gap in the scientific literature regarding its quantitative solubility in organic solvents, with most sources simply describing it as insoluble in alcohols. This guide provides a consolidated view of the available qualitative information and, more importantly, offers detailed experimental protocols for the precise determination of solubility. By following the outlined Isothermal Equilibrium and Gravimetric methods, researchers in various fields can obtain the critical data necessary for their work, thereby contributing to a more complete understanding of the chemical properties of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. morita-kagaku.co.jp [morita-kagaku.co.jp]

- 3. Sodium hydrogen difluoride | NaHF2 | CID 219061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. marschemical.co.in [marschemical.co.in]

- 7. nanorh.com [nanorh.com]

- 8. This compound (1333-83-1) for sale [vulcanchem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

- 12. Introduction and application of this compound-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky technology development co.,ltd. [fairskyland.com]

- 13. chembk.com [chembk.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bifluoride (NaHF₂), also known as sodium hydrogen difluoride, is an inorganic compound with significant applications in various industrial processes, including as a precursor for the production of other fluoride (B91410) compounds, in metal surface treatment, and as a glass etchant.[1] Its utility in many of these applications is intrinsically linked to its thermal decomposition properties. When heated, this compound decomposes to yield sodium fluoride (NaF) and hydrogen fluoride (HF) gas.[1]

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the thermodynamics, kinetics, and experimental methodologies used to characterize this process. The information is intended to be a valuable resource for researchers and professionals who utilize or study this compound and its decomposition products.

Thermal Decomposition Pathway and Thermodynamics

The thermal decomposition of solid this compound is a single-step process that results in the formation of solid sodium fluoride and gaseous hydrogen fluoride. The balanced chemical equation for this reaction is:

NaHF₂(s) → NaF(s) + HF(g)

This decomposition is an endothermic process, requiring an input of energy to break the bonds within the bifluoride ion (HF₂⁻). The thermodynamics of this reaction have been investigated, and key quantitative data are summarized in the tables below.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the thermal decomposition of this compound.

| Parameter | Value | Temperature Range (°C) | Reference |

| Enthalpy of Reaction (ΔH) | 18.2 kcal/mol | 157 - 269 | |

| Standard Free Energy Change (ΔF°) | 18200 - 33.5T (cal/mol) | 157 - 269 |

Decomposition Pressure

The decomposition of this compound is a reversible process, and the pressure of the hydrogen fluoride gas in equilibrium with the solid phases is known as the dissociation pressure. This pressure is highly dependent on temperature. The following table presents the dissociation pressure of this compound at various temperatures.

| Temperature (°C) | Dissociation Pressure (mm Hg) |

| 157.0 | 31.0 |

| 167.5 | 45.0 |

| 177.0 | 63.5 |

| 187.0 | 91.0 |

| 196.5 | 130.0 |

| 206.5 | 184.0 |

| 216.0 | 256.0 |

| 226.0 | 352.0 |

| 238.0 | 508.0 |

| 248.5 | 688.0 |

| 259.0 | 916.0 |

| 269.0 | 1204.0 |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed methodologies for the most common experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 500°C.

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to purge the evolved hydrogen fluoride gas and prevent side reactions.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied. Slower heating rates can provide better resolution of the decomposition event.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, for example, up to 400°C.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss. The total mass loss should correspond to the stoichiometric loss of hydrogen fluoride (approximately 32.3%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and the peak decomposition temperature.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) is maintained in the sample chamber.

-

Heating Rate: A constant heating rate, typically between 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from a temperature below the onset of decomposition to a temperature above the completion of the reaction (e.g., from 100°C to 300°C).

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The decomposition of this compound will appear as an endothermic peak. The area under this peak is integrated to determine the enthalpy of decomposition (ΔH). The temperature at the peak of the endotherm represents the peak decomposition temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: A thermal analyzer (TGA or a dedicated pyrolysis unit) coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The sample is heated in the thermal analyzer under a controlled atmosphere (typically inert gas or vacuum) following a temperature program similar to that used for TGA.

-

Data Acquisition: As the sample decomposes, the evolved gases are transferred to the mass spectrometer. The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the species present in the gas stream.

-

Data Analysis: The mass spectrum of the evolved gas is analyzed to identify the components. For the decomposition of this compound, a significant signal at m/z = 20 would be expected, corresponding to hydrogen fluoride (HF).

Visualizations

Decomposition Pathway```dot

Caption: A typical experimental workflow for TGA/DSC analysis.

References

An In-depth Technical Guide to the Bifluoride Anion (HF₂⁻)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bifluoride anion, [HF₂]⁻, is a unique chemical entity renowned for possessing the strongest known hydrogen bond.[1][2] This linear, centrosymmetric anion has garnered significant interest across various scientific disciplines due to its fascinating bonding characteristics and its utility in synthesis and materials science.[1][3] This technical guide provides a comprehensive overview of the bifluoride anion, detailing its fundamental properties, synthesis, and applications, with a particular focus on aspects relevant to researchers and professionals in drug development.

Structure and Bonding

The bifluoride anion exhibits a linear and centrosymmetric structure with D∞h symmetry.[1] The central hydrogen atom is located at the midpoint between the two fluorine atoms, a feature confirmed by neutron diffraction and NMR studies.[1] This arrangement is a consequence of a strong three-center four-electron (3c-4e) bond.[1]

In molecular orbital (MO) theory, the bonding in HF₂⁻ can be described by the linear combination of the hydrogen 1s orbital and the 2pσ orbitals of the two fluorine atoms. This interaction results in three molecular orbitals: a bonding (σ), a non-bonding (σn), and an anti-bonding (σ*) orbital. The four valence electrons occupy the bonding and non-bonding orbitals, leading to a stable anion.

A recent study using spin-coupled generalized valence bond (SCGVB) theory suggests that the bonding in HF₂⁻ represents a novel motif, described as two polarized, delocalized F⁻ anions held together by a positively charged hydrogen atom, resembling a proton-bound anion pair.[3]

Quantitative Structural and Thermodynamic Data

The key structural and thermodynamic parameters for the bifluoride anion are summarized in the table below.

| Parameter | Value | Reference(s) |

| Bonding | ||

| F-H Bond Length | 114 pm | [1] |

| F-F Distance | 228 pm | [1] |

| Bond Strength (D₀([FHF]⁻ → F⁻ + HF)) | > 155 kJ/mol | [1] |

| Thermodynamics | ||

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -709.07 ± 0.35 kJ/mol | [4] |

| Spectroscopy | ||

| Symmetric Stretch (ν₁) | ~583 cm⁻¹ | |

| Asymmetric Stretch (ν₃) | ~1233 cm⁻¹ | |

| Bending Mode (ν₂) | ~1225 cm⁻¹ |

Molecular Orbital Diagram

Caption: Molecular orbital diagram for the 3c-4e bond in the bifluoride anion.

Synthesis of Bifluoride Salts

Bifluoride salts, most commonly potassium bifluoride (KHF₂) and ammonium (B1175870) bifluoride (NH₄HF₂), are typically synthesized by the reaction of the corresponding fluoride (B91410) salt with hydrofluoric acid (HF).[1]

General Reaction: M⁺F⁻ + HF → M⁺[HF₂]⁻ (where M⁺ = K⁺, NH₄⁺)

**Experimental Protocol: Synthesis of Potassium Bifluoride (KHF₂) **

Materials:

-

Potassium hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Organic solvent (e.g., ethanol, methanol)

-

Plastic beakers and stirring apparatus (glassware will be etched by HF)

-

Ice bath

-

Filtration apparatus (plastic or PTFE)

-

Vacuum drying oven

Procedure:

-

In a plastic beaker, dissolve a stoichiometric amount of potassium hydroxide in an organic solvent.[5]

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrofluoric acid solution to the cooled potassium hydroxide solution while stirring continuously. The reaction is exothermic and should be controlled by the rate of addition and cooling.[5]

-

A white precipitate of potassium bifluoride will form.

-

Continue stirring for a period to ensure complete reaction.

-

Separate the solid product by filtration using a plastic or PTFE filtration apparatus.

-

Wash the crude product with a small amount of cold organic solvent.

-

Dry the purified potassium bifluoride in a vacuum oven at a moderate temperature to remove any residual solvent and water.

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure for HF burns.[6][7]

**Experimental Protocol: Synthesis of Ammonium Bifluoride (NH₄HF₂) **

Materials:

-

Ammonia (B1221849) solution (NH₃) or liquefied ammonia

-

Hydrofluoric acid (HF), anhydrous or concentrated aqueous solution

-

Reaction vessel (e.g., a tetrafluoroethylene-lined reactor)

-

Cooling system

-

Crystallization tank

-

Centrifuge

-

Drying oven

Procedure:

-

Charge a reaction vessel containing a mother liquor (recycled from previous batches) with liquefied ammonia.[8]

-

Slowly introduce anhydrous hydrogen fluoride into the vessel in a spray to ensure uniform mixing and control the reaction temperature.[8]

-

The reaction of ammonia and hydrogen fluoride forms ammonium bifluoride.

-

Cool the reaction mixture to induce crystallization of the ammonium bifluoride.[8]

-

Transfer the resulting slurry to a centrifuge to separate the crystals from the mother liquor.

-

The crystals are then fragmented and dried in an oven to obtain the final product.[8]

Applications in Research and Drug Development

While the bifluoride anion does not have a known direct signaling role in biological systems, its unique properties make it a valuable tool in chemical synthesis, which is highly relevant to drug development.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Bifluoride salts have emerged as powerful catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process used to form robust S-O or S-N bonds.[9][10] This reaction is particularly useful for the synthesis of polysulfates and polysulfonates, which have applications in materials science and potentially as drug delivery vehicles.[9][10]

The bifluoride-catalyzed SuFEx reaction offers several advantages over traditional base-catalyzed methods, including lower catalyst loading, tolerance to a wider range of functional groups, and the ability to use alkyl sulfonyl fluorides as substrates.[9][10]

Experimental Workflow: Bifluoride-Catalyzed SuFEx Polymerization

Caption: General workflow for bifluoride-catalyzed SuFEx polymerization.

Typical Reaction Conditions:

-

Monomers: Aryl silyl ether and aryl fluorosulfate (or alkyl sulfonyl fluoride) in a 1:1 molar ratio.[9]

-

Catalyst: A bifluoride salt (e.g., tris(dimethylamino)sulfonium bifluoride) at a low loading (e.g., 0.05 mol%).[9]

-

Solvent: N-methyl-2-pyrrolidone (NMP).[9]

-

Temperature: 130°C.[9]

-

Reaction Time: Approximately 1 hour.[9]

Fluorinating Agent

Bifluoride salts can serve as a source of fluoride ions in organic synthesis, acting as a milder and often more soluble alternative to other fluoride sources. They are used in deprotection reactions, particularly for silyl ethers, and for the introduction of fluorine into organic molecules.

Biological Relevance and Toxicology

Direct involvement of the bifluoride anion in enzymatic reactions or signaling pathways has not been established. However, the fluoride ion, which can be released from bifluoride, is known to interact with various enzymes, often leading to inhibition.[11] This is primarily due to the ability of fluoride to mimic phosphate (B84403) or hydroxide groups in enzyme active sites.[11]

The toxicity of bifluoride salts is primarily attributed to the release of hydrofluoric acid upon contact with moisture or acids.[12] Ingestion or skin contact can lead to severe burns and systemic fluoride poisoning, which can cause hypocalcemia (depletion of calcium ions) and be fatal.[13][14][15] Therefore, stringent safety precautions are essential when handling bifluoride salts.

Conclusion

The bifluoride anion is a remarkable chemical species characterized by the strongest known hydrogen bond. Its unique structure and bonding have been extensively studied, revealing a complex interplay of ionic and covalent interactions. While not directly implicated in biological signaling, its utility as a catalyst in SuFEx chemistry and as a fluorinating agent provides significant value to the field of drug development and materials science. Researchers and professionals working with bifluoride salts must be acutely aware of their hazardous nature and adhere to strict safety protocols. Further exploration of bifluoride-catalyzed reactions holds promise for the development of novel synthetic methodologies for pharmaceuticals and advanced materials.

References

- 1. Bifluoride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Nature of the Bonding in the Bifluoride Anion, FHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates [escholarship.org]

- 5. CN108793198B - Preparation method and preparation system of potassium bifluoride - Google Patents [patents.google.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. CN103803584A - Ammonium bifluoride preparation method - Google Patents [patents.google.com]

- 9. Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polympart.com [polympart.com]

- 11. In vitro and in vivo effects of fluoride ions on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ammonium bifluoride - Wikipedia [en.wikipedia.org]

- 13. Ammonium bifluoride | NH4HF2 | CID 14935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. response.epa.gov [response.epa.gov]

Sodium Biflouride: A Comprehensive Safety and Technical Analysis for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the safety data sheet (SDS) for sodium bifluoride (CAS No. 1333-83-1). The information is curated to meet the specific needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key safety information.

Quantitative Safety Data

The following tables summarize the key quantitative data extracted from various safety data sheets for this compound. This information is crucial for risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | NaHF₂ | [1] |

| Molecular Weight | 61.99 g/mol | [1] |

| Appearance | White crystalline solid/powder | [2][3] |

| Odor | Pungent | [2][3] |

| Melting Point | 160 °C (decomposes) | [4] |

| Solubility in Water | Freely soluble | [3] |

| Density | 2.08 g/cm³ | [4] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 50 to 500 mg/kg | Rat | [5] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Table 3: Occupational Exposure Limits

| Organization | Limit | Value (as F) | Reference |

| OSHA (PEL) | Time-Weighted Average (TWA) | 2.5 mg/m³ | [1][2] |

| ACGIH (TLV) | Time-Weighted Average (TWA) | 2.5 mg/m³ | [1][2] |

| NIOSH (REL) | Time-Weighted Average (TWA) | 2.5 mg/m³ | [2] |

| CAL/OSHA (PEL) | Time-Weighted Average (TWA) | 2.5 mg/m³ | [1] |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Table 4: Biological Exposure Indices (BEI)

| Parameter | Value | Biological Specimen | Sampling Time | Reference |

| Fluoride (B91410) | 2 mg/L | Urine | Prior to shift | [1] |

| Fluoride | 3 mg/L | Urine | End of shift | [1] |

BEI are guidance values for assessing biological monitoring results.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following diagrams illustrate its classification according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA) 704 standard.

Experimental Protocols

The toxicological and exposure data presented in the safety data sheets are derived from standardized experimental protocols. The following provides an overview of the methodologies typically employed for the key endpoints.

Acute Oral Toxicity Testing (OECD 423)

The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[6]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]

-

Dosing: The test substance is administered orally in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

-

Endpoint: The absence or presence of compound-related mortality at a particular dose determines the next step and ultimately the classification of the substance.[6]

Skin Corrosion/Irritation Testing (OECD 404 & 431)

A tiered testing strategy is employed, prioritizing in vitro methods to reduce animal testing.[1]

Methodology:

-

In Vitro Assessment (OECD 431): The test substance is applied to a reconstructed human epidermis (RhE) model. Cell viability is measured to predict skin corrosion potential.[1]

-

In Vivo Assessment (OECD 404 - if required): If in vitro results are inconclusive, the substance is applied to the skin of a single rabbit. The site is observed for erythema and edema over 14 days.[8]

Eye Irritation/Corrosion Testing (OECD 405)

Similar to skin irritation testing, a weight-of-the-evidence and tiered approach is used.[2]

Methodology:

-

Weight-of-the-Evidence Analysis: Existing data on physicochemical properties and toxicity to skin are reviewed.[9]

-

In Vivo Test (if necessary): A single dose of the substance is applied to one eye of a single animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva.[3]

Occupational Exposure Monitoring (NIOSH 7906 / OSHA ID-110)

These methods are used to determine the concentration of fluorides in the workplace air.[10][11]

Methodology:

-

Sampling: A known volume of air is drawn through a filter cassette containing a mixed-cellulose ester filter (for particulates) and a treated backup pad (for hydrogen fluoride gas).[12][13]

-

Sample Preparation: The filter and pad are treated to extract the fluoride ions.[12]

-

Analysis: The fluoride concentration is determined using an ion-selective electrode or ion chromatography.[10][12]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-